molecular formula C10H7BF3NO2 B1393454 (5-(Trifluoromethyl)quinolin-8-yl)boronic acid CAS No. 1072951-55-3

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Cat. No. B1393454
CAS RN: 1072951-55-3
M. Wt: 240.98 g/mol
InChI Key: LSVTVEGEWFIJQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.


Molecular Structure Analysis

The molecular formula of “(5-(Trifluoromethyl)quinolin-8-yl)boronic acid” is C10H7BF3NO2. The InChI code is 1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H.


Chemical Reactions Analysis

Boronic acids, such as “(5-(Trifluoromethyl)quinolin-8-yl)boronic acid”, can participate in Suzuki-Miyaura coupling reactions. These reactions are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.


Physical And Chemical Properties Analysis

The molecular weight of “(5-(Trifluoromethyl)quinolin-8-yl)boronic acid” is 240.98 g/mol. More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Chemical Stability and Hydrolysis Behavior The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline, similar in structure to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, exhibits rapid hydrolysis in air, leading to unexpected hydrolysis products. The expected (quinolin-8-yl)boronic acid is not observed, and instead, products like (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride are formed depending on hydrolysis conditions. This behavior questions the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral Lewis base-free form (J. Son, Sem Raj Tamang, J. C. Yarbrough, J. Hoefelmeyer, 2015).

Derivatives Synthesis and Antimicrobial Activity Derivatives of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid have been synthesized, such as ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate and its analogs, displaying potential as antimicrobial agents. These compounds were structurally characterized and evaluated for their antibacterial and antifungal activities, indicating their significance in drug development and microbiology research (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006).

Corrosion Inhibition Properties Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, a derivative of (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, has been identified as an effective corrosion inhibitor for mild steel in acidic solutions. The protection efficiency of this compound is high and is hypothesized to occur via adsorption on the metal surface, showcasing its potential in industrial applications, particularly in extending the life of metal structures and components (V. R. Saliyan, A. V. Adhikari, 2008).

Safety And Hazards

“(5-(Trifluoromethyl)quinolin-8-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[5-(trifluoromethyl)quinolin-8-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVTVEGEWFIJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674764
Record name [5-(Trifluoromethyl)quinolin-8-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

CAS RN

1072951-55-3
Record name [5-(Trifluoromethyl)quinolin-8-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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